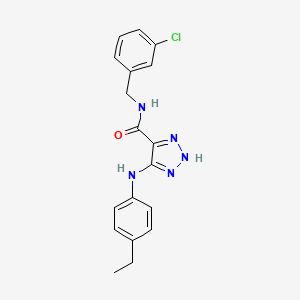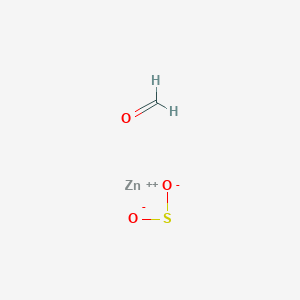![molecular formula C25H26ClNO6 B14104903 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104903.png)
7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple stepsCommon reagents used in these reactions include chloroform, methanol, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield quinones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways .
相似化合物的比较
Similar Compounds
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: This compound shares the hydroxy and methoxy substituents but lacks the complex chromeno[2,3-c]pyrrole core.
Apocynin: Another compound with a similar hydroxy and methoxy structure but different overall framework.
Uniqueness
The uniqueness of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its complex structure, which combines multiple functional groups and a unique chromeno[2,3-c]pyrrole core.
属性
分子式 |
C25H26ClNO6 |
|---|---|
分子量 |
471.9 g/mol |
IUPAC 名称 |
7-chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H26ClNO6/c1-13(2)32-9-5-8-27-22(15-6-7-18(28)20(11-15)31-4)21-23(29)16-12-17(26)14(3)10-19(16)33-24(21)25(27)30/h6-7,10-13,22,28H,5,8-9H2,1-4H3 |
InChI 键 |
RRJIYCRTAZYGGC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C=C4)O)OC)CCCOC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104821.png)
![9-(4-butoxyphenyl)-2-ethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14104822.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B14104839.png)
![1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104847.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14104859.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104870.png)
![2-[1-[4-(Trifluoromethyl)phenyl]pentylideneamino]oxyethanamine](/img/structure/B14104875.png)
![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14104883.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104913.png)
![N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104919.png)
![cyclooct-4-en-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14104925.png)
